molecular formula C7H5Br2ClN2 B1399128 3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide CAS No. 1146615-84-0

3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide

Cat. No. B1399128
M. Wt: 312.39 g/mol
InChI Key: NGNBYJVRSSBNLB-UHFFFAOYSA-N
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Description

3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide is a chemical compound . It is used in organic syntheses and as pharmaceutical intermediates . The compound is also known by its IUPAC name, 3-Bromo-6-chloroimidazo[1,2-a]pyridine .


Molecular Structure Analysis

The molecular formula of 3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide is C7H4BrClN2 . The average mass is 231.477 Da and the monoisotopic mass is 229.924637 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.8±0.1 g/cm3 . The index of refraction is 1.707 . The molar refractivity is 48.9±0.5 cm3 . The polar surface area is 17 Å2 . The polarizability is 19.4±0.5 10-24 cm3 . The surface tension is 54.7±7.0 dyne/cm . The molar volume is 125.5±7.0 cm3 .

Scientific Research Applications

Synthesis of Analog Compounds

3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide is used in the synthesis of various analog compounds. For instance, polychlorinated imidazo[1,2-α]pyridines, synthesized as analogs of chlorinated benzimidazoles, involve the condensation of ethyl bromoacetate and chlorinated 2-aminopyridines. This synthesis process demonstrates the utility of imidazo[1,2-a]pyridine derivatives in creating new compounds (Gudmundsson, Drach, & Townsend, 1997).

Cyclization Reactions

The compound is involved in cyclization reactions. For example, pyridinium dichloromethylids, formed from the reaction of dichlorocarbene with 2-(benzylideneamino)pyridines, undergo intramolecular cyclization to give 2-aryl-3-chloroimidazo[1,2-a]pyridines (Khlebnikov, Kostik, & Kostikov, 1991).

Palladium-Catalyzed Alkenylation

A prominent application is in the palladium-catalyzed alkenylation of imidazo[1,2-a]pyridines. This method, enhanced by microwave assistance, allows for the direct C-H alkenylation between bromoalkenes and imidazo[1,2-a]pyridines, demonstrating the adaptability of the compound in various chemical reactions (Koubachi et al., 2008).

Ionic Liquid Promoted Synthesis

3-Aminoimidazo[1,2-a]pyridines, related to the 3-bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide, are synthesized using ionic liquids. This represents an environmentally friendly approach, showcasing the versatility of the compound in greener chemistry (Shaabani, Soleimani, & Maleki, 2006).

Construction of Coordination Polymers

Research has also explored the use of the compound in constructing coordination polymers. The varying dimensionality of these polymers originates from the types of organic solvents used, indicating the compound's potential in materials science (Yin, Li, Yan, & Yong, 2021).

Tyrosyl-tRNA Synthetase Inhibitors

In pharmacological research, 6-bromo-imidazo[4,5-b]pyridine derivatives, related to the compound , have been synthesized as potential tyrosyl-tRNA synthetase inhibitors. This application is significant for drug discovery and medicinal chemistry (Jabri et al., 2023).

Corrosion Inhibition

Imidazo[4,5-b] pyridine derivatives, akin to 3-bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide, have been evaluated as corrosion inhibitors. Their high inhibition performance makes them valuable in industrial applications, such as protecting metals from corrosion (Saady et al., 2021).

Safety And Hazards

3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-6-chloroimidazo[1,2-a]pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2.BrH/c8-6-3-10-7-2-1-5(9)4-11(6)7;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNBYJVRSSBNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Cl)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40721005
Record name 3-Bromo-6-chloroimidazo[1,2-a]pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide

CAS RN

1146615-84-0
Record name 3-Bromo-6-chloroimidazo[1,2-a]pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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